

Comparative Bioactivity Guide: 11-HODE vs. 13-HODE

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Compound of Interest

Compound Name: *11-Hydroxyoctadec-9-enoic acid*

CAS No.: 925-40-6

Cat. No.: B14754582

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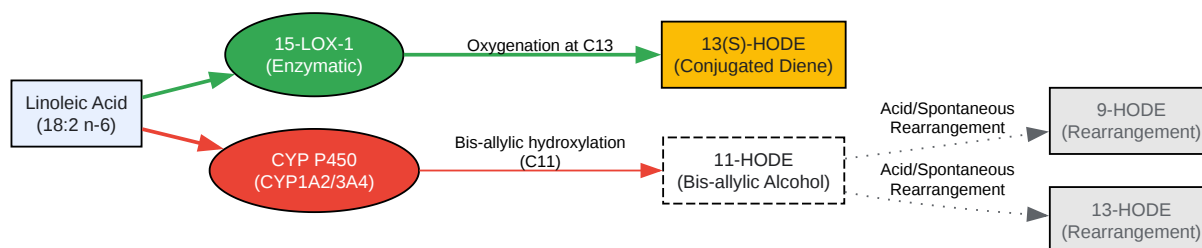
Executive Summary

- 13-HODE is the dominant, stable oxidation product of Linoleic Acid (LA) in epithelial and myeloid cells, primarily formed by 15-Lipoxygenase-1 (15-LOX-1). It acts as an endogenous agonist for PPAR γ , exerting anti-inflammatory and anti-proliferative effects.^[2]
- 11-HODE is a bis-allylic alcohol formed by Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP1A2).^[1] Unlike 13-HODE, it retains the original 1,4-pentadiene structure of linoleic acid, making it chemically unstable. Under acidic conditions (common in lipid extraction), it rapidly rearranges into a racemic mixture of 9-HODE and 13-HODE.
- Key Differentiator: 13-HODE is a terminal signaling molecule; 11-HODE is a transient metabolic intermediate or marker of specific CYP activity that requires specialized neutral-pH handling to detect.

Chemical & Biosynthetic Comparison

Feature	13-HODE	11-HODE
IUPAC Name	13-hydroxy-9Z,11E-octadecadienoic acid	11-hydroxy-9Z,12Z-octadecadienoic acid
Structure Type	Conjugated Diene (Stable)	Bis-allylic Alcohol (Unstable)
Primary Enzyme	15-LOX-1 (ALOX15), COX-1/2	Cytochrome P450 (CYP1A2, 3A4, 2C9)
Biosynthetic Locus	Cytosol, Cell Membrane (Macrophages, Epithelium)	Endoplasmic Reticulum (Liver, Detoxification)
Stability	High; stable in acidic extraction.[3]	Low; rearranges to 9/13-HODE in acid.[4]
Chirality	Enzymatic: predominantly 13(S).[5]	CYP-derived: often racemic or partially resolved.

Biosynthetic Pathways (DOT Visualization)



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Figure 1: Divergent biosynthetic origins of 11-HODE (CYP-mediated) and 13-HODE (LOX-mediated).

Receptor Pharmacology & Bioactivity

13-HODE: The Anti-Inflammatory Signal

13-HODE is a well-validated lipid mediator with specific receptor interactions.[2]

- PPAR

Agonist: 13-HODE binds directly to Peroxisome Proliferator-Activated Receptor gamma (PPAR

).^[2]

- Mechanism:^[6]^[7]^[8] Activation of PPAR

promotes the transcription of genes involved in lipid uptake (CD36) and reverse cholesterol transport (ABCA1) in macrophages.

- Outcome: Reduced inflammation, "foamy" macrophage resolution in atherosclerosis.

- Cell Proliferation (Cancer): In colorectal and breast cancer cells, 13(S)-HODE downregulates PPAR

(pro-tumorigenic) and activates PPAR

(anti-tumorigenic), inducing apoptosis and cell cycle arrest.

- TRPV1 Modulation: 13-HODE can activate the TRPV1 channel, contributing to thermal hyperalgesia, though it is generally less potent than 9-HODE in this regard.

11-HODE: The Unstable Precursor

Direct receptor binding data for 11-HODE is scarce due to its instability. Its "bioactivity" is often attributed to its conversion products or its role as a marker of CYP induction.

- CYP Activity Marker: 11-HODE production is significantly induced by Dexamethasone (a CYP3A inducer).^[9]^[10] It serves as a biomarker for bis-allylic hydroxylation activity in liver microsomes.

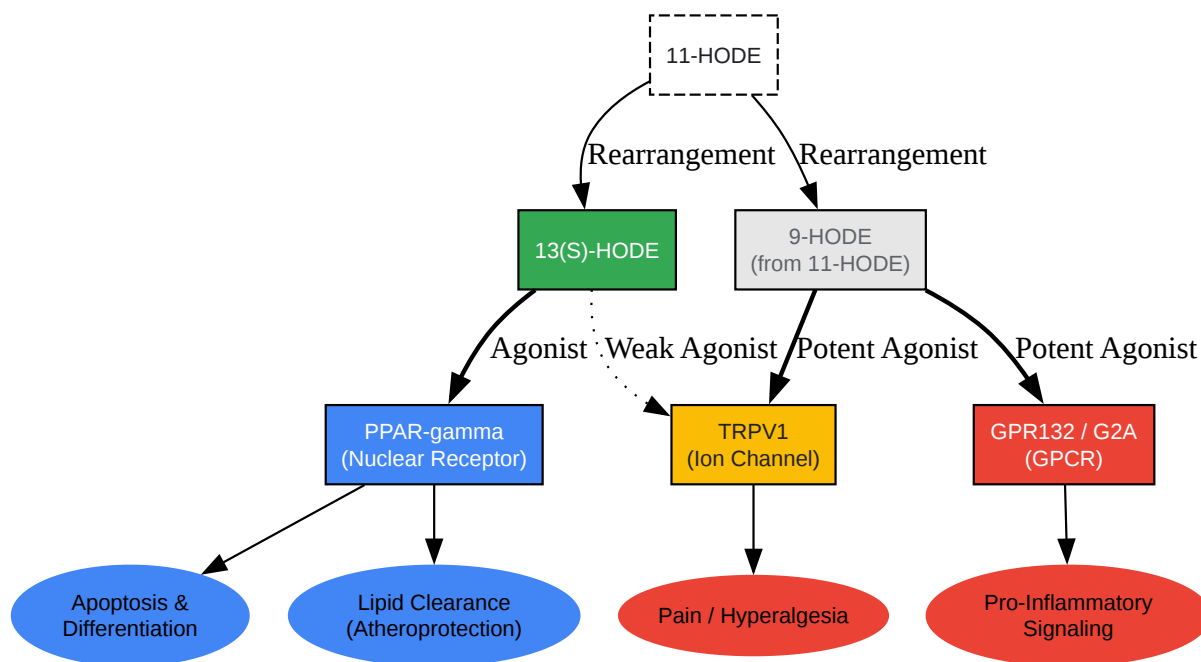
- Rearrangement Source: In biological systems, 11-HODE acts as a reservoir for 9-HODE and 13-HODE.^[3] Therefore, "11-HODE activity" in vivo may manifest as a mix of PPAR

activation (via 13-HODE) and GPR132 activation (via 9-HODE).

- Red Algae Immunity: In marine biology (e.g., *Chondrus crispus*), 11-HODE is a recognized oxylipin involved in innate immune responses, where it may have specific antimicrobial

properties not yet fully characterized in mammals.

Mechanistic Pathway Comparison (DOT)



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Figure 2: 13-HODE directly activates PPAR

. 11-HODE feeds into both anti-inflammatory (13-HODE) and pro-inflammatory (9-HODE/GPR132) pathways via rearrangement.

Experimental Protocols

A. Sample Preparation (Critical Difference)

The extraction method determines whether you detect 11-HODE or its artifacts.

- Standard Protocol (For 13-HODE):
 - Acidify sample to pH 3.0-4.0 (using acetic or formic acid).
 - Extract with Ethyl Acetate or Hexane.

- Result: 13-HODE is recovered efficiently. 11-HODE is destroyed (converted to 9/13 isomers).
- 11-HODE Preservation Protocol:
 - Do NOT acidify. Keep pH neutral (pH 7.0-7.4).
 - Use solid-phase extraction (SPE) with neutral conditioning or liquid-liquid extraction with neutral solvents (e.g., Chloroform/Methanol).
 - Analyze immediately or store at -80°C under Argon.

B. LC-MS/MS Quantification

Differentiation relies on retention time and specific fragmentation, as molecular weights are identical (m/z 295.2 for $[M-H]^-$).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Retention Time Note
13-HODE	295.2	195 (cleavage at C13)	Elutes later (more hydrophobic)
9-HODE	295.2	171 (cleavage at C9)	Elutes earlier than 13-HODE
11-HODE	295.2	Multiple/Non-specific	Elutes between 9- and 13-HODE; requires authentic standard for RT confirmation.

Protocol Step-by-Step:

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m).
- Mobile Phase: A: Water + 0.01% Acetic Acid; B: Acetonitrile + 0.01% Acetic Acid.
- Gradient: 30% B to 90% B over 10-15 mins.

- Detection: Negative Electrospray Ionization (ESI-).
- Validation: For 11-HODE, run a sample before and after acid treatment. Disappearance of the putative 11-HODE peak and increase in 9/13-HODE peaks confirms its identity.

Summary of Key Differences

Feature	13-HODE	11-HODE
Primary Role	Bioactive Lipid Mediator	Metabolic Intermediate / Biomarker
Physiological Context	Inflammation resolution, Cancer	Xenobiotic metabolism, Oxidative stress
Receptor Target	PPAR (Agonist)	None defined (precursor)
Chemical Stability	Stable	Unstable (Acid-labile)
Handling Requirement	Standard Acidic Extraction	Neutral pH Extraction Only

References

- Biosynthesis of 11-HODE by Cytochrome P450
 - Title: Cytochromes P450 with bisallylic hydroxylation activity on arachidonic and linoleic acids studied with human recombinant enzymes and with human and rat liver microsomes.[7][11]
 - Source:Biochemical Journal
 - URL:[[Link](#)]
- 13-HODE and PPAR

Activation:

 - Title: 13-HODE is a PPARgamma ligand that induces apoptosis in colorectal cancer cells.
 - Source:Prostaglandins & Other Lipid Mediators[7][12]

- URL:[[Link](#)]
- Instability and Rearrangement of 11-HODE
 - Title: Bis-allylic hydroxylation of linoleic acid and arachidonic acid by human hepatic monooxygenases.[7]
 - Source:Journal of Lipid Research
 - URL:[[Link](#)]
- GPR132 (G2A) and 9-HODE (Rearrangement Product)
 - Title: Oxidized derivatives of linoleic acid activ
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- LC-MS/MS Quantification Protocols
 - Title: Quantification of fatty acid oxidation products using online high-performance liquid chrom
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